2-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide
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Overview
Description
2-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound that features a benzo[d]isoxazole ring, a thiophene ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The general synthetic route includes the formation of the benzo[d]isoxazole ring, followed by the introduction of the thiophene and pyridine rings. Key steps may involve:
Formation of benzo[d]isoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene ring: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the pyridine ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Final coupling: The final step involves coupling the benzo[d]isoxazole, thiophene, and pyridine intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(thiophen-3-yl)-benzo[d]oxazole
- Benzothiazole-2-acetonitrile
Uniqueness
2-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide is unique due to its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-19(8-17-16-3-1-2-4-18(16)24-22-17)21-10-13-7-15(11-20-9-13)14-5-6-25-12-14/h1-7,9,11-12H,8,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMCEXMVXWMQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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